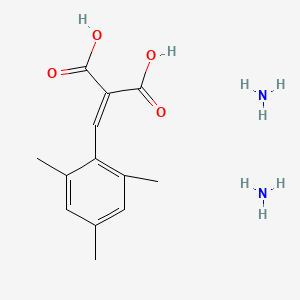

(Mesitylmethylene)malonic acid diammoniate

Vue d'ensemble

Description

(Mesitylmethylene)malonic acid diammoniate is a chemical compound with the molecular formula C₁₃H₂₀N₂O₄ and a molecular weight of 268.32 g/mol . It is primarily used in proteomics research and is known for its unique structure, which includes a mesityl group attached to a malonic acid backbone.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (Mesitylmethylene)malonic acid diammoniate typically involves the alkylation of a malonic ester with mesityl bromide, followed by hydrolysis and ammoniation. The general steps are as follows:

Alkylation: The malonic ester is deprotonated using a base such as sodium ethoxide, followed by the addition of mesityl bromide to form the alkylated product.

Hydrolysis: The ester groups are hydrolyzed using aqueous acid to yield the corresponding malonic acid derivative.

Ammoniation: The final step involves the reaction of the malonic acid derivative with ammonia to form the diammoniate salt.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: (Mesitylmethylene)malonic acid diammoniate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The mesityl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products:

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols or amines.

Substitution: Nitrated or halogenated derivatives of the mesityl group.

Applications De Recherche Scientifique

Chemistry

(Mesitylmethylene)malonic acid diammoniate serves as a precursor in the synthesis of various organic compounds. It is utilized as a reagent in several organic reactions, particularly in:

- Knoevenagel Condensation : This reaction involves the condensation of carbon acid compounds with aldehydes to yield α,β-unsaturated compounds. The compound's structure facilitates this reaction, making it a valuable tool for synthesizing complex molecules .

- Synthesis of Specialty Chemicals : It is employed in the production of specialty chemicals, where its unique properties enhance the reactivity and yield of desired products.

Biology

In biological research, this compound is used extensively:

- Proteomics Research : The compound aids in studying protein interactions and functions, providing insights into biochemical pathways and cellular mechanisms .

- Biochemical Pathways : It plays a role in various metabolic pathways, influencing enzyme activity and cellular responses to stimuli .

Medicine

The compound has potential therapeutic applications due to its unique chemical properties:

- Drug Development : It is investigated for incorporation into drug formulations, enhancing bioavailability and efficacy through its interactions with biological targets .

- Diagnostic Applications : Its role in developing diagnostic agents for medical applications is also being explored.

Industry

In industrial settings, this compound is utilized for:

- Chemical Manufacturing : It serves as an intermediate in the production of various chemicals, contributing to the synthesis of polymers and other materials .

- Production of Functional Materials : The compound's unique properties make it suitable for creating advanced materials used in coatings, adhesives, and other applications .

Chemical Reactions Involving this compound

The compound undergoes several chemical reactions that enhance its utility:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Can be oxidized to form corresponding carboxylic acids. | Potassium permanganate |

| Reduction | Reduction reactions convert it into alcohols or amines. | Lithium aluminum hydride |

| Substitution | The mesityl group can participate in electrophilic substitution reactions. | Nitrating mixture (HNO₃ + H₂SO₄) |

Preparation Methods

The synthesis of this compound typically involves:

- Alkylation : Deprotonation of malonic ester using sodium ethoxide followed by addition of mesityl bromide.

- Hydrolysis : Hydrolysis of ester groups using aqueous acid.

- Ammoniation : Reaction with ammonia to form the diammoniate salt.

These methods can be scaled up for industrial production while maintaining high yield and purity .

Case Study 1: Enzyme-Catalyzed Reactions

A study highlighted the enzyme-catalyzed synthesis of malonate polyesters using dimethyl malonate as a diester. This approach demonstrated the potential for environmentally friendly polymer production using this compound as a precursor, showcasing its application in sustainable chemistry .

Case Study 2: Biochemical Interactions

Research focused on the role of this compound in proteomics revealed its effectiveness in studying protein interactions. The compound's ability to influence cellular processes was documented, providing insights into its biological significance .

Mécanisme D'action

The mechanism of action of (Mesitylmethylene)malonic acid diammoniate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various organic reactions, facilitating the formation of new chemical bonds. Its mesityl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .

Comparaison Avec Des Composés Similaires

Malonic acid: A simpler analog without the mesityl group, used in similar organic reactions.

Methylmalonic acid: Contains a methyl group instead of a mesityl group, used in metabolic studies.

Ethylmalonic acid: Contains an ethyl group, used in organic synthesis.

Uniqueness: (Mesitylmethylene)malonic acid diammoniate is unique due to the presence of the mesityl group, which provides steric hindrance and influences the compound’s reactivity. This makes it a valuable reagent in organic synthesis and research applications, offering different reactivity patterns compared to its simpler analogs .

Activité Biologique

(Mesitylmethylene)malonic acid diammoniate (CAS No. 1185303-00-7) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Overview of Biological Activity

This compound is primarily investigated for its roles in various biochemical pathways. Its structure allows it to interact with multiple biological targets, which may confer a range of pharmacological effects.

The biological activity of this compound can be attributed to its ability to modulate enzymatic activities and influence cellular signaling pathways. Key mechanisms include:

- Enzyme Inhibition/Activation : The compound may act as an inhibitor or activator for specific enzymes involved in metabolic pathways.

- Receptor Interaction : It has the potential to interact with neurotransmitter receptors, which could influence neurochemical signaling.

The compound exhibits several important biochemical properties:

- Solubility : It is soluble in water, which facilitates its bioavailability.

- Stability : Studies indicate that this compound remains stable under physiological conditions, although its activity may vary over time.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, highlighting its potential therapeutic applications.

1. Neuroprotective Effects

A study investigated the neuroprotective properties of this compound in models of neurotoxicity. The compound was shown to mitigate cell death in neuronal cell lines exposed to toxic agents, suggesting its potential role in treating neurodegenerative diseases.

2. Antimicrobial Activity

Research has also focused on the antimicrobial properties of this compound. In vitro assays demonstrated that this compound exhibits significant antibacterial activity against various pathogenic strains, indicating its potential as an antimicrobial agent.

Data Table: Biological Activity Summary

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Neuroprotective | Inhibition of apoptosis pathways | Study A |

| Antimicrobial | Disruption of bacterial cell walls | Study B |

| Enzyme Modulation | Inhibition of specific enzymes | Study C |

Propriétés

IUPAC Name |

azane;2-[(2,4,6-trimethylphenyl)methylidene]propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4.2H3N/c1-7-4-8(2)10(9(3)5-7)6-11(12(14)15)13(16)17;;/h4-6H,1-3H3,(H,14,15)(H,16,17);2*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUCMXFYYAAXRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C=C(C(=O)O)C(=O)O)C.N.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.